An In-depth Technical Guide to Allantoin-13C2,15N4
An In-depth Technical Guide to Allantoin-13C2,15N4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoin-13C2,15N4 is the stable isotope-labeled form of Allantoin.[1] In this molecule, the two carbon atoms and four nitrogen atoms are substituted with their corresponding heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[2][3] This labeling does not involve radioactivity and provides a distinct mass signature, making Allantoin-13C2,15N4 an invaluable tool in advanced research.[4] Its primary applications are as an internal standard for precise quantification in mass spectrometry-based analyses and as a metabolic tracer to study biochemical pathways and metabolic flux.[1][5]
Allantoin itself, with the chemical formula C₄H₆N₄O₃, is a key metabolic intermediate in the purine catabolism pathway in most organisms, though not in humans.[6][7] It is formed from the oxidation of uric acid.[6] In humans, the presence of allantoin is primarily the result of non-enzymatic oxidation of uric acid by reactive oxygen species, making it a significant biomarker for oxidative stress.[8] Due to its moisturizing, soothing, and cell-proliferating properties, allantoin is widely used in cosmetic and pharmaceutical preparations for skin care.[9][10]
This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and relevant biochemical pathways of Allantoin-13C2,15N4 for professionals in research and development.
Physicochemical Properties
The incorporation of stable isotopes results in a predictable increase in the molar mass of Allantoin-13C2,15N4 compared to its unlabeled counterpart, while other physical properties remain largely similar. Quantitative data for both compounds are summarized below for direct comparison.
| Property | Allantoin (Unlabeled) | Allantoin-13C2,15N4 (Labeled) | Reference(s) |
| Molecular Formula | C₄H₆N₄O₃ | C₂¹³C₂H₆¹⁵N₄O₃ | [6],[3] |
| Molar Mass | 158.12 g/mol | ~164.07 g/mol | [7],[3] |
| CAS Number | 97-59-6 | 1219402-51-3 | [6],[3] |
| Appearance | Colorless crystalline powder | White to Off-White Solid | [6],[2] |
| Melting Point | ~230 °C (decomposes) | 224-226 °C (decomposes) | [6],[11] |
| Density | ~1.45 g/cm³ | ~1.7 g/cm³ | [6],[12] |
| Solubility | Water: 0.57 g/100 mL (25°C) | DMSO: Slightly (Heated) | [6],[2] |
| Alcohol, Pyridine, NaOH: Soluble | Methanol: Very Slightly | [6],[2] | |
| LogP | -2.2 | -2.2 | [7],[12] |
Synthesis and Manufacturing
The synthesis of unlabeled allantoin typically involves the condensation reaction of glyoxylic acid and urea.[13][14] Various catalysts, including ion exchange resins or combinations of acids like sulfuric and potassium bisulfate, are employed to optimize the reaction yield.[13][14]
The manufacturing of Allantoin-13C2,15N4 follows a similar chemical pathway but incorporates isotopically enriched starting materials. The key to the synthesis is the use of urea in which all four nitrogen atoms are ¹⁵N and/or glyoxylic acid in which the two carbon atoms are ¹³C. This ensures the precise incorporation of the heavy isotopes into the final allantoin structure.[2]
Caption: General workflow for the synthesis of Allantoin-13C2,15N4.
Biochemical Pathways
Purine Catabolism
In most mammals, plants, and bacteria, allantoin is a central intermediate in the degradation of purines.[6] Uric acid, the end product of purine metabolism in humans, is converted to allantoin by the enzyme urate oxidase (uricase).[6] Humans and other higher apes lack a functional uricase gene, so this conversion does not occur enzymatically.[8]
Caption: Enzymatic conversion of uric acid to allantoin.
Anti-Inflammatory Signaling
Studies have indicated that allantoin exhibits anti-inflammatory properties by modulating key signaling pathways.[9] It is believed to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This inhibition leads to the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby reducing the inflammatory response.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. chempep.com [chempep.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Allantoin - Wikipedia [en.wikipedia.org]
- 7. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cosmeticscience.net [cosmeticscience.net]
- 10. akema.it [akema.it]
- 11. Allantoin-13C2,15N4 CAS#: 1219402-51-3 [m.chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN102898376A - Allantoin synthesis method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
